molecular formula C14H19NO3 B5795378 3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one

3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B5795378
M. Wt: 249.30 g/mol
InChI Key: IQSJXEZBXYLFMB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one is an organic compound that features a methoxyphenoxy group attached to a pyrrolidinylpropanone backbone

Preparation Methods

The synthesis of 3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one typically involves the reaction of 4-methoxyphenol with 1-methyl-2-pyrrolidinone (NMP) in the presence of a base such as cesium carbonate. The reaction is carried out under nitrogen atmosphere and heated to 120°C. The product is then purified through a series of washing and filtration steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3-(4-Methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

3-(4-methoxyphenoxy)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-12-4-6-13(7-5-12)18-11-8-14(16)15-9-2-3-10-15/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSJXEZBXYLFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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